molecular formula C7H4BrN3O B11792381 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11792381
M. Wt: 226.03 g/mol
InChI Key: RDFHAMGWOLOILE-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 3rd position and a pyridin-4-yl group at the 5th position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with bromine and a suitable oxidizing agent to form the desired oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole has found applications in various scientific research fields:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science:

    Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets, such as DNA or proteins. The molecular targets and pathways involved can include inhibition of cyclin-dependent kinases (CDKs) or modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-phenyl-1,2,4-oxadiazole
  • 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole
  • 3-Bromo-5-(pyridin-2-yl)-1,2,4-oxadiazole

Uniqueness

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole is unique due to the specific positioning of the pyridin-4-yl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

3-bromo-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H

InChI Key

RDFHAMGWOLOILE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)Br

Origin of Product

United States

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